molecular formula C10H13ClFN B1465105 (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride CAS No. 844470-82-2

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

Cat. No.: B1465105
CAS No.: 844470-82-2
M. Wt: 201.67 g/mol
InChI Key: ZERUEQOFZLOJJX-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a chemical compound that features a cyclopropyl group attached to a 2-fluorophenylmethanamine structure

Preparation Methods

The synthesis of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride typically involves several steps. One common synthetic route includes the reaction of cyclopropylamine with 2-fluorobenzaldehyde to form an intermediate Schiff base, which is then reduced to the desired amine using a reducing agent such as sodium borohydride. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can be compared with other similar compounds,

Properties

IUPAC Name

(S)-cyclopropyl-(2-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERUEQOFZLOJJX-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C2=CC=CC=C2F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704205
Record name (S)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844470-82-2
Record name Benzenemethanamine, α-cyclopropyl-2-fluoro-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844470-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
Reactant of Route 3
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
Reactant of Route 4
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
Reactant of Route 5
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
Reactant of Route 6
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.